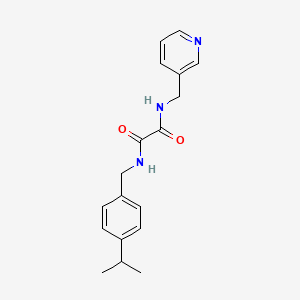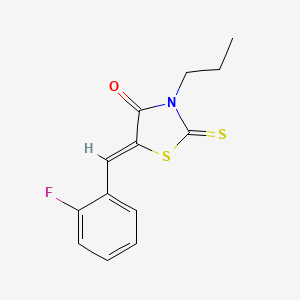![molecular formula C17H16FNO3 B4620651 N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)
N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine
Vue d'ensemble
Description
N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine, also known as FBP or RLS-0071, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FBP is a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
Applications De Recherche Scientifique
Osmolyte Roles in Plant Stress Resistance
Glycine betaine (GB) and proline are significant organic osmolytes in plants, helping to mitigate environmental stress effects such as drought, salinity, and extreme temperatures. These compounds enhance enzyme and membrane integrity, contributing to plant stress tolerance. Although direct engineering to increase GB or proline levels in plants has been limited in effectiveness, exogenous application shows promise in improving growth and yield under stress conditions. Further research is needed to optimize the use of these compounds in agriculture (Ashraf & Foolad, 2007).
Immunomodulatory and Cytoprotective Effects
L-glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects, potentially offering therapeutic strategies for inflammatory diseases. It protects against various forms of stress and injury, including those induced by hemorrhage, endotoxins, and toxic substances. Glycine acts on inflammatory cells to suppress the formation of free radicals and inflammatory cytokines, suggesting its utility in medical applications (Zhong et al., 2003).
Glycine Betaine in Cellular Metabolism
Beyond its role as an osmolyte, glycine betaine also acts as a regulator in cellular metabolism, affecting ethanol, lipid, carbohydrate, and protein metabolism. It influences enzyme activity and gene expression, underscoring its importance in a wide range of biological processes. This understanding opens avenues for its application in metabolic studies and therapeutic interventions (Figueroa-Soto & Valenzuela-Soto, 2018).
Glycine Receptors and Neurotransmission
Glycine receptors (GlyRs) are crucial for inhibitory neurotransmission in the central nervous system. Their distribution and function in the human brain and spinal cord highlight glycine's role in modulating neural activities, including pain perception, reflex control, and motor coordination. Research on GlyRs facilitates understanding of neuroinhibitory mechanisms and could lead to the development of new therapeutic approaches for neurological disorders (Baer et al., 2009).
Sleep Quality Improvement
Glycine intake before bedtime has been shown to significantly improve subjective sleep quality in individuals with insomniac tendencies. This effect might be related to glycine-induced decreases in core body temperature, which is associated with sleep onset and maintenance. These findings suggest glycine's potential as a safe and effective intervention to enhance sleep quality (Bannai & Kawai, 2012).
Propriétés
IUPAC Name |
2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-11(17(22)19-10-16(20)21)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJPXNNKVFGSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)

![5-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)
![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)
![1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4620657.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)
![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)
